

Benchmarking different synthetic routes to [1,1'-Biphenyl]-3-ylmethanol

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Compound of Interest

Compound Name: **[1,1'-Biphenyl]-3-ylmethanol**

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A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

The synthesis of **[1,1'-biphenyl]-3-ylmethanol**, a key structural motif in various pharmacologically active compounds and functional materials, can be approached through several synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes: Suzuki coupling of an aryl halide with a pre-installed hydroxymethyl group, a two-step sequence of Suzuki coupling followed by reduction, and the Grignard reaction. The performance of each route is evaluated based on reaction yield, conditions, and starting materials, with detailed experimental protocols provided for reproducibility.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the three benchmarked synthetic routes to **[1,1'-biphenyl]-3-ylmethanol** and its close structural analogs.

Route	Reaction	Starting Materials	Key Reagents/Catalyst	Solvent	Temp.	Time	Yield (%)
1	Suzuki Coupling	3-Bromobenzyl alcohol, Phenylboronic acid	Pd(dppf) Cl ₂ ·CH ₂ C ₆ H ₄ I ₂ , NaHCO ₃	Toluene/Ethanol	80 °C	3 h	~98[1]
2	1. Suzuki Coupling 2. Reduction	3-Bromobenzoic acid, Phenylboronic acid 2. [1,1'-Biphenyl]-3-carboxylic acid	1. [PdCl ₂ (N _H) ₄] ₂ ·CH ₂ C ₆ H ₄ OOH ₂] ₂ , K ₂ CO ₃ 2. NaBH ₄	1. Water 2. THF/Methanol	1. RT 2. Reflux	1. 1.5 h 2. 4 h	1. 97[2] 2. ~81 (average) [3] Overall: ~79
3	Grignard Reaction	3-Chloro-2-methyl-1,1'-biphenyl	Mg, Polyoxy methylene diacetate	Not Specified	Reflux	7 h	~71[4]

Experimental Protocols

Route 1: Suzuki Coupling of 3-Bromobenzyl alcohol with Phenylboronic acid

This one-step approach directly forms the biphenyl backbone while preserving the hydroxymethyl functional group. The following protocol is adapted from the synthesis of a closely related analog, (2-methyl[1,1'-biphenyl]-3-yl)methanol.[1]

Materials:

- (3-Bromo-2-methylphenyl)methanol
- Phenylboronic acid
- $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$ (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane adduct)
- 2M Sodium bicarbonate solution
- Ethanol
- Toluene
- Ethyl acetate (EtOAc)
- Saturated NaCl solution
- Anhydrous Na_2SO_4

Procedure:

- In a reaction flask under an argon atmosphere, combine (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$ (20.2 mg, 25.0 μmol).
- Add ethanol (3.3 mL) and toluene (10 mL) to the flask.
- To this mixture, add 2M sodium bicarbonate solution (10 mL).
- Heat the reaction mixture to 80 °C and stir for 3 hours.
- After cooling, dilute the mixture with ethyl acetate (100 mL).
- Wash the organic layer with a saturated NaCl solution (50 mL).
- Dry the organic phase over anhydrous Na_2SO_4 and concentrate under reduced pressure.

- Purify the residue by column chromatography on silica gel (hexane/ethyl acetate 12:1) to yield the product.

Route 2: Suzuki Coupling Followed by Reduction

This two-step route first establishes the biphenyl-3-carboxylic acid intermediate, which is subsequently reduced to the target alcohol.

Step 1: Suzuki Coupling of 3-Bromobenzoic acid with Phenylboronic acid[2]

Materials:

- 3-Bromobenzoic acid
- Phenylboronic acid
- $[\text{PdCl}_2(\text{NH}_2\text{CH}_2\text{COOH})_2]$ catalyst
- Potassium carbonate (K_2CO_3)
- Distilled water

Procedure:

- To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), $[\text{PdCl}_2(\text{NH}_2\text{CH}_2\text{COOH})_2]$ catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
- Add 5.0 mL of distilled water to the flask.
- Stir the mixture vigorously at room temperature under air for 1.5 hours.
- Upon completion, a precipitate of [1,1'-biphenyl]-3-carboxylic acid will form.
- Filter the precipitate and wash it thoroughly with distilled water.

Step 2: Reduction of [1,1'-Biphenyl]-3-carboxylic acid (Adapted from a general procedure for aromatic methyl esters)[3]

Materials:

- [1,1'-Biphenyl]-3-carboxylic acid (first converted to its methyl ester)
- Sodium borohydride (NaBH_4)
- Tetrahydrofuran (THF)
- Methanol
- 2N HCl
- Ethyl acetate

Procedure:

- The [1,1'-biphenyl]-3-carboxylic acid is first converted to its methyl ester using standard esterification procedures (e.g., reaction with methanol in the presence of an acid catalyst).
- Dissolve the resulting methyl [1,1'-biphenyl]-3-carboxylate (1.0 equiv) in a mixture of THF.
- Add sodium borohydride (4.0 equiv) to the solution.
- Stir the suspension at 65 °C for 15 minutes.
- Add methanol (4 volumes relative to THF) dropwise and reflux the reaction mixture for 4 hours.
- After cooling to room temperature, quench the reaction with 2N HCl.
- Separate the organic layer and extract the aqueous phase with ethyl acetate.
- Combine the organic phases, dry over MgSO_4 , and concentrate to obtain the product.

Route 3: Grignard Reaction

This route involves the formation of a Grignard reagent from a biphenyl halide, followed by reaction with a formaldehyde equivalent. The following protocol is for a similar biphenylmethanol.[\[4\]](#)

Materials:

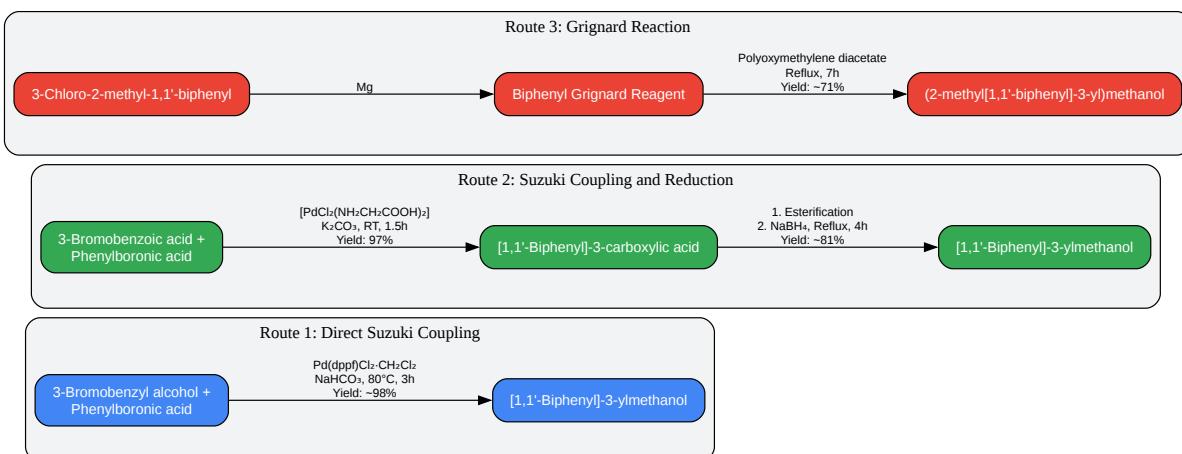
- 3-Chloro-2-methyl-1,1'-biphenyl
- Magnesium turnings
- Polyoxymethylene diacetate (as a formaldehyde equivalent)
- n-Octane
- Toluene
- Concentrated hydrochloric acid

Procedure:

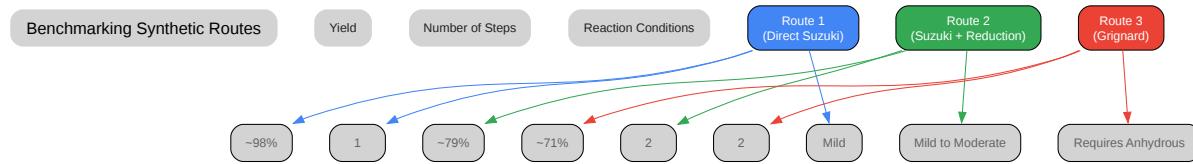
- Prepare the Grignard reagent by reacting 3-chloro-2-methyl-1,1'-biphenyl with magnesium turnings in a suitable ether solvent under a nitrogen atmosphere.
- Heat the resulting (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride solution to reflux.
- Over a period of three hours, add polyoxymethylene diacetate (0.55 mole based on formaldehyde) with stirring.
- Continue refluxing for an additional four hours.
- After cooling, pour the reaction mixture into a mixture of ice, concentrated hydrochloric acid, and a 95:5 n-octane/toluene solution.
- Separate the organic phase and distill off the organic solvents.
- Cool the remaining solution to approximately 5 °C with stirring to induce crystallization.
- Filter the product, wash with cold n-octane, and dry under vacuum.

Visualizations

The following diagrams illustrate the logical workflow of the three synthetic routes.

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Caption: Workflow of three synthetic routes to **[1,1'-Biphenyl]-3-ylmethanol**.

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Caption: Comparison of key performance metrics for the synthetic routes.

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